molecular formula C23H25N5O4 B10998994 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B10998994
M. Wt: 435.5 g/mol
InChI Key: WCMZXPZFFUGOOU-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety linked to a triazole ring, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through an ether linkage. Common reagents used in these reactions include:

    Indole derivatives: Prepared through Fischer indole synthesis or other methods.

    Triazole derivatives: Synthesized via cyclization reactions involving hydrazines and carboxylic acids.

    Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions with reagents like potassium permanganate in aqueous or organic solvents.

    Reduction: Conducted under anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Conditions vary based on the specific substitution reaction, but common solvents include dichloromethane (DCM) and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxyethyl group could yield a carboxylic acid derivative, while reduction of the triazole ring might produce a dihydrotriazole compound.

Scientific Research Applications

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties may interact with enzymes or receptors, modulating their activity. For instance, the compound could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.

    Ferrocene: An organometallic compound with a sandwich structure, used in various chemical applications.

Uniqueness

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is unique due to its combination of indole and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler compounds like indomethacin or ferrocene.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C23H25N5O4/c1-30-12-11-28-10-9-18-19(28)7-4-8-20(18)32-15-22(29)24-17-6-3-5-16(13-17)23-25-21(14-31-2)26-27-23/h3-10,13H,11-12,14-15H2,1-2H3,(H,24,29)(H,25,26,27)

InChI Key

WCMZXPZFFUGOOU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC

Origin of Product

United States

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